molecular formula C17H14F3N5OS B2828229 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide CAS No. 1251558-06-1

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide

Cat. No.: B2828229
CAS No.: 1251558-06-1
M. Wt: 393.39
InChI Key: ZSQZARRLERCWJJ-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide is a synthetic organic compound that features a pyrazole ring, a pyrimidine ring, and a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Thioether Formation: The pyrazole and pyrimidine rings are linked via a thioether bond. This can be achieved by reacting the pyrimidine derivative with a thiol in the presence of a base.

    Acetamide Formation: The final step involves the acylation of the thioether with 4-(trifluoromethyl)benzylamine to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it is studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling, and their inhibition can lead to the development of new therapies for diseases such as cancer and inflammatory disorders.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific kinases makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide involves the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide enhances its lipophilicity and metabolic stability, making it more effective as a drug candidate compared to its analogs with different substituents.

This compound’s unique combination of structural features and functional groups makes it a valuable molecule for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5OS/c18-17(19,20)13-4-2-12(3-5-13)9-21-15(26)10-27-16-8-14(22-11-23-16)25-7-1-6-24-25/h1-8,11H,9-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQZARRLERCWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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